
4-Bromo-2-chloro-1-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-1-methyl-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with bromine, chlorine, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-methyl-1H-pyrrole typically involves the halogenation of 1-methylpyrrole. One common method includes the bromination and chlorination of 1-methylpyrrole using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-halogenation and to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Bromo-2-chloro-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination or thiourea for thiolation. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions, often in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroles, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
4-Bromo-2-chloro-1-methyl-1H-pyrrole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of halogenated pyrroles with biological systems, which can provide insights into their potential therapeutic effects.
作用機序
The mechanism of action of 4-Bromo-2-chloro-1-methyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways involved vary based on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
4-Bromo-1-methyl-1H-pyrrole: Lacks the chlorine substituent, which can affect its reactivity and applications.
2-Chloro-1-methyl-1H-pyrrole:
4-Bromo-2-chloro-1H-pyrrole: Lacks the methyl group, which can influence its solubility and reactivity.
Uniqueness
4-Bromo-2-chloro-1-methyl-1H-pyrrole is unique due to the presence of both bromine and chlorine substituents on the pyrrole ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C5H5BrClN |
|---|---|
分子量 |
194.46 g/mol |
IUPAC名 |
4-bromo-2-chloro-1-methylpyrrole |
InChI |
InChI=1S/C5H5BrClN/c1-8-3-4(6)2-5(8)7/h2-3H,1H3 |
InChIキー |
VGLCWSNMUUKBLP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C1Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)

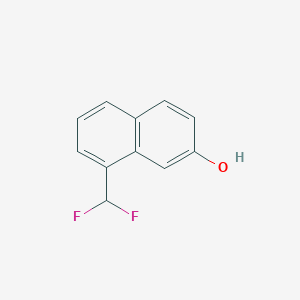
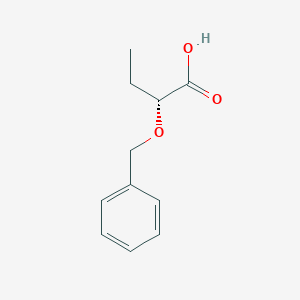
![1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one](/img/structure/B11901672.png)
![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)

![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)
![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)
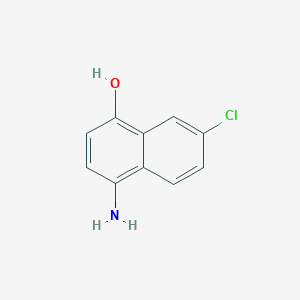
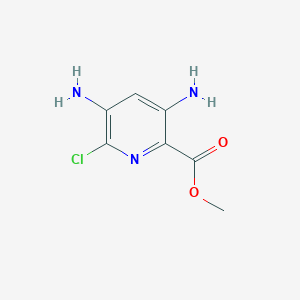

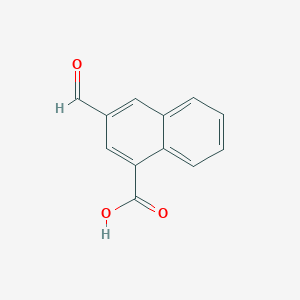
![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11901728.png)
